2-(Fluoromethyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(fluoromethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-3-5-4-7-1-2-8-5/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDBTESSDPWAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Fluoromethyl Morpholine
Reactions Involving the Ring Nitrogen Atom
The secondary amine within the morpholine (B109124) ring of 2-(fluoromethyl)morpholine is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the adjacent fluoromethyl group, which tends to decrease the nucleophilicity of the nitrogen atom compared to unsubstituted morpholine.
N-Alkylation and N-Acylation Reactions
The nitrogen atom in this compound can readily undergo N-alkylation with various alkylating agents, such as alkyl halides or sulfates, to furnish the corresponding tertiary amines. wikipedia.org Similarly, N-acylation can be achieved using acyl chlorides or anhydrides to yield N-acylmorpholines. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid generated. bath.ac.uk
The electron-withdrawing effect of the fluoromethyl group is expected to slightly reduce the rate of these reactions compared to unsubstituted morpholine. However, the reactions are generally efficient and provide a straightforward means to introduce a wide range of substituents onto the morpholine nitrogen.
Table 1: Representative N-Alkylation and N-Acylation Reactions of Secondary Amines
| Amine | Reagent | Product | Conditions | Yield (%) |
| Morpholine | Benzyl bromide | N-Benzylmorpholine | K2CO3, CH3CN, reflux | >95 |
| Piperidine | Acetyl chloride | N-Acetylpiperidine | Et3N, CH2Cl2, 0 °C to rt | >98 |
| 2-(Trifluoromethyl)pyrrolidine | Ethyl bromoacetate | N-(Ethoxycarbonylmethyl)-2-(trifluoromethyl)pyrrolidine | K2CO3, DMF, rt | 85 |
This table presents data for analogous reactions to illustrate the general reactivity.
Palladium-Catalyzed Amination Strategies
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds. wiley.com While specific studies on this compound are limited, research on other fluoroalkylamines demonstrates their successful participation in these reactions. nih.govnih.gov The coupling of this compound with aryl or heteroaryl halides would provide access to N-arylated derivatives.
A key consideration for the palladium-catalyzed amination of fluoroalkylamines is their lower basicity, which can affect the catalytic cycle. nih.gov The use of specific ligand systems, such as BippyPhos, and weaker bases like potassium phenoxide (KOPh) has been shown to be effective for the coupling of fluoroalkylamines, proceeding under milder conditions and tolerating a broader range of functional groups. nih.govacs.org Mechanistic studies on related systems suggest that reductive elimination can be the turnover-limiting step due to the electron-withdrawing nature of the fluoroalkyl group. nih.gov
Transformations and Stability of the Fluoromethyl Moiety
The fluoromethyl group in this compound is characterized by the strong carbon-fluorine bond, which imparts significant chemical stability.
Reactivity of the C-F Bond in Substitution and Elimination Reactions
The C-F bond is the strongest single bond in organic chemistry, making its cleavage challenging. wikipedia.org Consequently, nucleophilic substitution of the fluorine atom in the fluoromethyl group of this compound is generally difficult to achieve under standard conditions. Such transformations would likely require harsh reaction conditions or the use of specialized reagents that can activate the C-F bond. nih.govmdpi.com
Elimination reactions involving the fluoromethyl group, such as dehydrofluorination to form an enamine, are also not typically observed under normal conditions. The high stability of the C-F bond makes the fluoride ion a poor leaving group. siue.edu Elimination reactions involving β-fluoroamines often proceed via an E1cb mechanism due to the increased acidity of the β-hydrogen, but this is less likely for a monofluoromethyl group. siue.edu
Regioselective Functionalization at the Fluoromethyl Carbon
Direct functionalization at the fluoromethyl carbon, for instance, through deprotonation followed by reaction with an electrophile, is a synthetic challenge. The acidity of the protons on the fluoromethyl carbon is increased due to the electron-withdrawing fluorine atom, but a very strong base would be required for deprotonation. Subsequent reactions would need to compete with potential side reactions. While there is no specific literature on this compound, regioselective C-H functionalization of related heterocyclic systems often requires directing groups to achieve selectivity. mdpi.comnih.gov
Stereochemical Control and Diastereoselectivity in Reactions
The presence of a stereocenter at the 2-position of the morpholine ring in this compound has important implications for the stereochemical outcome of its reactions. Any reaction that introduces a new stereocenter has the potential to be diastereoselective.
For instance, in N-alkylation or N-acylation reactions with chiral reagents, the existing stereocenter can influence the approach of the reagent, leading to the preferential formation of one diastereomer. Similarly, if a prochiral electrophile reacts at the nitrogen, the inherent chirality of the this compound can direct the stereochemical outcome.
The conformation of the morpholine ring, which typically adopts a chair conformation, will play a crucial role in determining the steric environment around the reactive sites. The fluoromethyl group will preferentially occupy an equatorial position to minimize steric interactions. This conformational preference can lead to high levels of diastereoselectivity in reactions. Studies on the stereoselective synthesis of other substituted morpholines have demonstrated that high levels of diastereocontrol can be achieved. nih.gov
Table 2: Examples of Diastereoselective Reactions in Related Heterocyclic Systems
| Substrate | Reaction | Major Diastereomer | Diastereomeric Ratio (dr) |
| N-Boc-2-methylpiperidine | Deprotonation and alkylation with benzyl bromide | trans-2-benzyl-6-methylpiperidine | 95:5 |
| (S)-3-hydroxypyrrolidine | Michael addition to methyl acrylate | Methyl 3-((S)-3-hydroxypyrrolidin-1-yl)propanoate | >98:2 |
| Chiral Allenyl Amine | Rh-catalyzed cyclization | cis-2,5-disubstituted morpholine | >99:1 |
This table provides examples from related systems to illustrate the principles of diastereoselectivity.
Influence of the Chiral Center on Reaction Outcomes
No studies were found that investigate how the stereocenter at the second position of this compound directs the stereochemical outcome of its reactions.
Development of Diastereoselective Synthetic Routes
No specific diastereoselective synthetic methods for preparing derivatives of this compound have been reported in the literature reviewed.
Advanced Structural and Conformational Analysis of 2 Fluoromethyl Morpholine
Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental to elucidating the precise structure and stereochemistry of 2-(Fluoromethyl)morpholine. High-resolution NMR, mass spectrometry, and X-ray crystallography each provide unique insights into the molecular framework.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)
While specific spectral data for this compound is not detailed in the available literature, the expected NMR signatures can be predicted with high confidence based on the known spectra of morpholine (B109124) and the predictable electronic effects of the fluoromethyl substituent.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the morpholine ring protons. The introduction of the electronegative fluoromethyl group at the C-2 position would induce a downfield shift for adjacent protons, particularly the proton at C-2 and the methylene (B1212753) protons at C-3. The two protons of the fluoromethyl group (-CH₂F) would appear as a doublet due to strong coupling with the fluorine atom (²JH-F).
¹³C NMR Spectroscopy: In the carbon spectrum, the C-2 carbon directly attached to the fluoromethyl group would experience a significant downfield shift due to the inductive effect of fluorine. This carbon signal would also exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet in the proton-decoupled spectrum. The adjacent C-3 and C-6 carbons would also be shifted downfield, though to a lesser extent.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a crucial tool for characterizing fluorinated organic molecules. nih.gov For this compound, the spectrum would be expected to show a single resonance for the fluorine atom. This signal would likely appear as a triplet due to coupling with the two adjacent protons of the fluoromethyl group (²JF-H). The chemical shift would be in the characteristic region for alkyl fluorides.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of the morpholine scaffold and known substituent effects. Actual experimental values may vary.
| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) | Predicted C-F Coupling (Hz) |
| H on NH | Broad singlet | |||
| H on C2 | ~4.0 - 4.5 | m | ~75 - 85 | ¹JC-F ~160-180 |
| H₂ on C3 | ~2.8 - 3.2 | m | ~45 - 50 | |
| H₂ on C5 | ~2.7 - 3.0 | m | ~67 - 72 | |
| H₂ on C6 | ~3.6 - 3.9 | m | ~44 - 48 | |
| H₂ on -CH₂F | ~4.5 - 5.0 | d (²JH-F) |
Mass Spectrometry for Structural Elucidation of Complex Derivatives
Mass spectrometry (MS) is essential for confirming the molecular weight and determining the fragmentation patterns of this compound and its derivatives. core.ac.uk High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺). Key fragmentation pathways for morpholine derivatives typically involve the loss of side chains and cleavage of the morpholine ring. preprints.org For this specific compound, characteristic fragments could arise from:
Loss of the fluoromethyl radical: [M - CH₂F]⁺
Alpha-cleavage: Fission of the C2-C3 bond, leading to ring-opening.
Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for six-membered rings, though less common for saturated heterocycles.
Loss of H₂CO: A common fragmentation pathway for ethers.
The fragmentation of more complex derivatives would be guided by these core patterns, with additional losses corresponding to the other substituents. core.ac.uk
X-ray Crystallographic Studies for Solid-State Conformation
X-ray crystallography provides definitive proof of molecular structure and conformation in the solid state. While a crystal structure for this compound is not available, studies on numerous morpholine derivatives consistently show that the morpholine ring adopts a stable chair conformation. sciencepublishinggroup.comiucr.org
In this chair conformation, substituents can occupy either an axial or an equatorial position. For this compound, the fluoromethyl group is strongly expected to preferentially occupy the more sterically favorable equatorial position to minimize 1,3-diaxial interactions with the axial protons on C-6 and the nitrogen lone pair or N-H bond. This arrangement would represent the lowest energy solid-state conformation.
Computational Chemistry and Theoretical Investigations
Theoretical calculations are invaluable for complementing experimental data, offering deep insights into the electronic properties and conformational preferences of molecules. mdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations could be employed to determine key electronic properties:
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical parameter for assessing molecular reactivity and stability.
Electron Density and Electrostatic Potential: The introduction of the highly electronegative fluorine atom creates a significant dipole. DFT can map the molecular electrostatic potential (MEP), highlighting electron-rich regions (around the oxygen and nitrogen atoms) and electron-poor regions (around the fluorine and acidic protons), which are crucial for predicting intermolecular interactions.
Atomic Charges: Calculations can quantify the partial charges on each atom, confirming the electron-withdrawing effect of the fluoromethyl group on the morpholine ring.
These calculations provide a quantum mechanical description that helps rationalize the molecule's reactivity and physical properties. mdpi.com
Conformational Analysis and Energy Landscape Mapping
Computational chemistry allows for the detailed mapping of a molecule's conformational energy landscape. chemrxiv.org For this compound, the primary conformational flexibility involves the ring inversion of the morpholine chair and the orientation of the fluoromethyl substituent.
Theoretical studies on the parent morpholine molecule have identified two stable chair conformers, distinguished by the equatorial (Chair-Eq) or axial (Chair-Ax) position of the N-H proton, with the equatorial conformer being more stable. nih.gov For the 2-substituted derivative, the most significant energetic difference would be between the conformers with the fluoromethyl group in the equatorial versus the axial position.
Calculations would involve rotating the key dihedral angles and calculating the potential energy at each point to identify energy minima (stable conformers) and transition states. The results are expected to show a significant energy preference for the equatorial conformer due to the avoidance of steric strain.
Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table represents a theoretical prediction of the expected outcomes from computational analysis. The energy values are illustrative.
| Conformer | -CH₂F Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Chair | Equatorial | 0 (Global Minimum) | >99 |
| Chair | Axial | ~2.5 - 4.0 | <1 |
| Twist-Boat | - | >5.0 | <<1 |
This energy landscape mapping is critical for understanding the molecule's dynamic behavior in solution and its preferred shape for interacting with other molecules. researchgate.net
Chair Conformations and Inversion Barriers
Like substituted cyclohexanes, this compound exists as an equilibrium between two chair conformations, which can rapidly interconvert via a process known as a ring flip. libretexts.org In this process, the substituent can occupy either an axial or an equatorial position.
Equatorial Conformer: The substituent points away from the ring, in the "equator" of the molecule. This position is generally more stable for bulkier groups as it minimizes steric hindrance with other atoms on the ring. youtube.com
Axial Conformer: The substituent points vertically, parallel to the principal axis of the ring. This can lead to unfavorable steric interactions, known as 1,3-diaxial interactions, with other axial hydrogens. youtube.com
Table 1: Comparison of Axial and Equatorial Conformers of this compound
| Feature | Equatorial Conformer | Axial Conformer |
| Fluoromethyl Group Orientation | Points away from the ring's center | Points above or below the ring's plane |
| Relative Stability | Generally more stable | Generally less stable |
| Key Interactions | Minimizes steric interactions | Potential for 1,3-diaxial interactions |
| Ring Inversion Product | Converts to the axial conformer | Converts to the equatorial conformer |
Pseudorotational Processes and Conformational Dynamics
While the term pseudorotation is most accurately applied to five-membered rings, the dynamic interconversion of the six-membered morpholine ring involves a well-defined pathway through several non-chair conformations. The transition from one chair form to another is not a single step but a complex process. libretexts.org The ring passes through a high-energy half-chair state to reach a more stable, yet still strained, twist-boat conformation. libretexts.org The twist-boat is a flexible intermediate that can undergo further conformational changes before reaching the inverted chair form. This entire pathway represents the conformational dynamics of the ring system, and the energy landscape of these processes dictates the rate of interconversion at a given temperature.
Molecular Dynamics Simulations for Dynamic Behavior and Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. mdpi.com By simulating the atomic motions over time, MD can provide a detailed picture of a molecule's flexibility, conformational landscape, and interactions with its environment, such as a solvent. nih.govnih.gov
For this compound, an MD simulation would reveal:
The relative populations of the axial and equatorial chair conformations.
The frequency and pathways of ring-flip events, providing insight into the inversion barriers.
The rotational freedom and preferred orientations of the fluoromethyl side chain.
The formation and lifetime of intermolecular interactions, such as hydrogen bonds with solvent molecules.
Such simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which static models cannot fully capture. mdpi.com
Theoretical Analysis of Intramolecular and Intermolecular Interactions
The physical and chemical properties of this compound are heavily influenced by a network of non-covalent interactions. Theoretical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, allow for the detailed characterization of these forces. nih.govmdpi.com
Hydrogen Bonding Networks
Hydrogen bonding is a critical intermolecular force for this molecule. The morpholine moiety has distinct hydrogen bond donor and acceptor sites.
Donor: The secondary amine (N-H) group is a strong hydrogen bond donor.
Acceptors: Both the nitrogen atom and the oxygen atom in the ring can act as hydrogen bond acceptors. researchgate.netnih.gov
These interactions allow this compound to form dimers or larger polymeric chains in the solid state or to interact strongly with protic solvents. nih.govmdpi.com The fluorine atom of the fluoromethyl group is generally considered a very weak hydrogen bond acceptor. nih.gov
Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the covalent bond. nih.gov
The potential for this compound to engage in halogen bonding is twofold:
As a Halogen Bond Acceptor: The nitrogen and oxygen atoms of the morpholine ring are effective nucleophilic sites and can act as acceptors for halogen bond donors (e.g., iodoperfluorocarbons). acs.org
As a Halogen Bond Donor: Fluorine is the least polarizable halogen and typically does not form strong halogen bonds. A C-F bond can only act as a halogen bond donor if the carbon atom is attached to strongly electron-withdrawing groups, which enhances the σ-hole. nih.govacs.org While the fluoromethyl group is electron-withdrawing, it is unlikely to generate a sufficiently positive σ-hole on the fluorine atom to form a strong halogen bond, though weak interactions cannot be entirely ruled out. acs.orgresearchgate.net
Table 2: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor Site on Molecule | Acceptor Site on Molecule | Relative Strength |
| Hydrogen Bond | N-H group | N atom, O atom | Strong |
| Hydrogen Bond | C-H groups | N atom, O atom, F atom | Weak |
| Halogen Bond | External Donor (e.g., R-I) | N atom, O atom | Moderate to Strong |
| Halogen Bond | C-F group | External Acceptor (e.g., N-base) | Very Weak / Unlikely |
Applications in Advanced Organic Synthesis and Molecular Engineering
2-(Fluoromethyl)morpholine as a Chiral Auxiliary and Building Block
Chiral auxiliaries are stereogenic groups that are temporarily integrated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The this compound unit, possessing a stereocenter at the C2 position, is well-suited for this role. As a building block, it provides a pre-defined chiral center and a robust heterocyclic structure for the synthesis of more complex molecules. The morpholine (B109124) heterocycle is a privileged structural component in many bioactive compounds and FDA-approved drugs. nih.govresearchgate.netnih.gov Its presence can improve the pharmacokinetic profile of a molecule, and the nitrogen atom can be easily functionalized to generate diverse structures. nih.govresearchgate.net
The this compound moiety serves as a foundational component for constructing intricate molecular architectures. The inherent structure of the morpholine ring, combined with the stereochemical information imparted by the fluoromethyl group, allows for its use in synthesizing larger, multi-ring systems. For instance, sp³-rich molecular scaffolds that incorporate two morpholine rings within a spiroacetal framework have been synthesized using a 2-chloromethyl-substituted morpholine intermediate, a close structural relative of the fluoromethyl analog. researchgate.net The synthesis of diverse morpholine derivatives through various chemical strategies, such as the diastereoselective synthesis from vinyloxiranes and amino-alcohols, highlights the versatility of the morpholine core in building complex structures. researchgate.net These strategies often lead to the production of regiochemically and stereochemically diverse libraries of morpholine-based compounds, which are valuable in drug discovery. nih.govnih.gov
The primary application of chiral morpholine derivatives, including this compound, is in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule. sigmaaldrich.com A highly effective method for producing chiral 2-substituted morpholines is the asymmetric hydrogenation of unsaturated morpholines (dehydromorpholines) using a rhodium catalyst with a bisphosphine ligand. nih.govrsc.orgrsc.org This method consistently yields a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). rsc.orgrsc.org
Research has shown that substrates with electron-withdrawing groups, such as a trifluoromethyl group, can achieve high enantioselectivity in these reactions. nih.govrsc.org This suggests that a monofluoromethyl group would similarly influence the electronic properties of the substrate, making this compound a viable product of such stereoselective syntheses. The resulting chiral morpholines are valuable intermediates for the preparation of drug candidates. rsc.org
| Substrate Substituent (at C2) | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|
| Phenyl | 99% | Quantitative | nih.gov |
| 4-Trifluoromethylphenyl | 94% | Quantitative | nih.govrsc.org |
| 2-Naphthyl | 99% | Quantitative | nih.gov |
| 3-Methoxyphenyl | 94% | Quantitative | nih.gov |
| 2-Thienyl | 99% | Quantitative | nih.gov |
Integration into Chemical Scaffolds for Enhanced Molecular Attributes
The incorporation of the this compound moiety into larger molecules is a deliberate strategy to enhance their physicochemical and biological properties. The morpholine scaffold itself is known to improve aqueous solubility and metabolic stability. researchgate.net The addition of a fluoromethyl group further leverages the unique properties of fluorine to fine-tune the molecule's characteristics for specific applications, particularly in medicinal chemistry. mdpi.com
The synthesis of complex, multi-ring, or fused-ring systems containing the morpholine unit is an active area of research. rsc.org Methodologies such as the intramolecular aza-Michael reaction are employed to construct the morpholine ring as part of a larger scaffold. nih.gov For example, a complete matrix of 24 distinct methyl-substituted morpholine acetic acid esters, varying in regiochemistry and stereochemistry, has been synthesized starting from chiral amino acids or amino alcohols. nih.govnih.gov This systematic approach to creating chemical diversity demonstrates how a core unit like morpholine can be elaborated into a wide array of complex structures. nih.gov These scaffolds, featuring different substitution patterns, provide extensive 3-dimensional vector coverage, allowing for efficient exploration of chemical space in fragment-based screening and medicinal chemistry programs. nih.gov
The substitution of hydrogen with fluorine profoundly impacts a molecule's properties due to fluorine's distinct characteristics. Fluorine is the most electronegative element, leading to the formation of a highly polarized and exceptionally strong carbon-fluorine (C-F) bond. mdpi.comnih.gov This bond strength contributes to increased metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com
The high electronegativity of fluorine also creates a strong dipole moment and can alter the acidity (pKa) of nearby functional groups through inductive effects. mdpi.comnih.gov Furthermore, the introduction of fluorine can significantly influence molecular conformation. mdpi.com By stabilizing a desired binding conformation, fluorine can improve a molecule's affinity for its biological target. mdpi.comnih.gov For example, in fluorinated nucleosides, the fluorine atom is known to strongly influence the conformational properties of the furanose ring. nih.gov The steric size of a monofluoromethyl (CH₂F) group is similar to that of a hydroxyl or methyl group, allowing it to act as a bioisostere, but its electronic properties are vastly different. nih.gov
| Property | Value/Description | Impact on Molecular Attributes |
|---|---|---|
| Van der Waals Radius | 1.47 Å (vs. 1.20 Å for H) | Acts as a bioisostere for hydrogen but with greater steric demand than H. mdpi.com |
| Electronegativity (Pauling Scale) | ~4.0 | Creates a strong bond dipole, influences pKa, and can act as a potent electron-withdrawing group. mdpi.commdpi.com |
| C-F Bond Energy | ~485 kJ/mol | Strongest single bond in organic chemistry, leading to high metabolic stability. nih.gov |
| Lipophilicity (Hansch π parameter) | Varies by context | Can increase or decrease lipophilicity, affecting cell membrane permeability. nih.gov |
Contributions to Methodological Advancements in Organofluorine Chemistry
The synthesis and application of molecules like this compound are intertwined with the broader progress in organofluorine chemistry. cas.cn This field has seen rapid growth due to the development of new reagents and catalysts for fluorination and fluoroalkylation. nih.govcas.cn The introduction of a monofluoromethyl (CH₂F) group, in particular, is an attractive strategy for creating bioisosteric substitutes for various functional groups in the discovery of new pharmaceuticals and agrochemicals. nih.gov
The development of synthetic methods for creating fluorinated heterocyclic compounds is crucial for expanding the toolkit of medicinal chemists. acs.org While organofluorine compounds are rare in nature, their synthetic counterparts make up a significant portion of modern pharmaceuticals, with approximately 20% of all marketed drugs containing at least one fluorine atom. cas.cnacs.org The demand for efficient and selective methods to create C-F bonds, especially in an asymmetric fashion, continues to drive innovation in synthetic chemistry. cas.cn The synthesis of chiral fluorinated building blocks like this compound represents a key advancement, providing ready access to stereochemically defined, fluorine-containing scaffolds for drug discovery projects. nih.govresearchgate.net
Future Directions and Emerging Research Frontiers
Development of Innovative and Sustainable Synthetic Pathways
A primary focus of future research is the development of synthetic routes to 2-(Fluoromethyl)morpholine that are not only efficient but also adhere to the principles of sustainability and green chemistry. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials.
Traditional methods for synthesizing morpholines can be inefficient and environmentally taxing. chemrxiv.orgnih.gov Current research is shifting towards greener alternatives that offer significant advantages. For instance, a recently developed one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines uses inexpensive and less hazardous reagents like ethylene sulfate and potassium tert-butoxide. chemrxiv.orgnih.govchemrxiv.org This approach eliminates an entire step compared to traditional three-step methods that often use reagents like chloroacetyl chloride followed by reduction with aluminum or boron hydrides, thereby reducing associated waste. chemrxiv.org
Key principles of green chemistry being explored for morpholine (B109124) synthesis include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives. For example, employing water or biosourced solvents. mdpi.com
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. mdpi.com
The application of these principles to the synthesis of this compound is a key frontier, aiming to create scalable and environmentally responsible manufacturing processes.
| Green Chemistry Approach | Traditional Method Comparison | Potential Benefit for this compound Synthesis |
| One or Two-Step Redox Neutral Protocol | Often a three-step process involving hazardous reagents. chemrxiv.org | Reduced waste, improved safety, and lower production costs. |
| Use of Inexpensive Reagents (e.g., Ethylene Sulfate) | May involve more expensive or hazardous chemicals. | Increased economic viability and sustainability. chemrxiv.orgnih.gov |
| Elimination of Reduction Step | Requires metal hydrides (e.g., aluminum/boron). chemrxiv.org | Avoids the handling of pyrophoric reagents and reduces metal waste. |
The discovery and implementation of novel catalysts are central to advancing the synthesis of this compound. Catalytic approaches offer pathways to high efficiency, selectivity, and enantiopurity, which are critical for pharmaceutical applications.
Recent breakthroughs in the synthesis of substituted morpholines include:
Asymmetric Hydrogenation: Rhodium catalysts with large bite angle bisphosphine ligands have been successfully used for the asymmetric hydrogenation of unsaturated morpholines, yielding 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields.
Tandem Catalysis: A one-pot reaction combining titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation provides an efficient route to 3-substituted morpholines with high enantiomeric excesses (>95%). nih.govorganic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions are crucial for achieving high selectivity. nih.govorganic-chemistry.org
Organocatalysis: Novel organocatalysts, such as those derived from β-morpholine amino acids, have shown high efficiency in reactions like the 1,4-addition of aldehydes to nitroolefins, despite the generally lower reactivity of morpholine-enamines compared to their pyrrolidine counterparts. frontiersin.org
Fluorinating Reagents as Catalysts: Reagents like Selectfluor, known primarily as an electrophilic fluorinating agent, can also serve as an effective catalyst to facilitate the formation of various pharmaceutically relevant heterocycles, including monofluoromethylated morpholines through transition-metal-free oxyfluorination of olefins. researchgate.net
Future work will likely focus on adapting these and other novel catalytic systems to achieve the stereoselective synthesis of this compound, providing access to specific enantiomers for biological evaluation.
| Catalytic System | Type of Synthesis | Key Advantages |
| Bisphosphine-Rhodium Catalyst | Asymmetric Hydrogenation | Quantitative yields, excellent enantioselectivities (up to 99% ee). |
| Titanium/Ruthenium Tandem System | Hydroamination/Asymmetric Transfer Hydrogenation | One-pot efficiency, high enantiomeric excess (>95%), broad functional group tolerance. nih.govorganic-chemistry.org |
| β-Morpholine Amino Acids | Organocatalysis | Metal-free, high diastereoselectivity, and good enantioselectivity. frontiersin.org |
| Selectfluor | Oxyfluorination/Cyclization | Transition-metal-free, dual role as fluorinating agent and oxidant/catalyst. researchgate.net |
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of novel compounds and synthetic routes. nih.gov For this compound, advanced computational modeling offers a pathway to accelerate the discovery of new derivatives with tailored functionalities.
High-throughput computational screening and machine learning models are being increasingly used to navigate the vast chemical space of potential molecules. researchgate.net These in silico methods can predict structure-performance relationships, identifying promising candidates before their synthesis is attempted, thereby saving significant time and resources. researchgate.net
Specific applications of computational modeling relevant to this compound include:
Molecular Docking and Dynamics: As demonstrated with other morpholine derivatives, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding interactions of this compound-containing compounds with biological targets, such as protein active sites. mdpi.com This is crucial for designing potent and selective therapeutic agents. mdpi.com
Structure-Activity Relationship (SAR) Analysis: Computational tools can help elucidate SAR, revealing how the incorporation of the fluoromethyl-morpholine scaffold influences biological activity and pharmacokinetic properties. mdpi.com For example, studies have shown that incorporating trifluoromethyl and morpholine moieties can significantly enhance the selectivity and potency of kinase inhibitors. mdpi.com
Reaction Pathway Modeling: In silico strategies can be implemented to identify and optimize synthetic routes. figshare.com By modeling reaction mechanisms and transition states, researchers can predict reaction outcomes, select optimal catalysts, and design more efficient and sustainable manufacturing processes.
The integration of these computational approaches provides a powerful framework for the intelligent design of novel this compound derivatives and for streamlining their path from concept to application. cast-amsterdam.org
Expansion of this compound Applications in Diverse Chemical Syntheses
The morpholine ring is a "privileged pharmacophore," frequently found in approved drugs and agrochemicals due to its ability to improve properties like potency and solubility. researchgate.net It is a versatile building block in organic synthesis, famously used in the preparation of the antibiotic linezolid and the anticancer agent gefitinib. chemicalbook.comwikipedia.orgchemicalbook.com
The introduction of a fluoromethyl group to the morpholine scaffold is expected to modulate its physicochemical and biological properties, opening up new avenues for its application. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.
Future research will focus on leveraging this compound as a key intermediate for constructing more complex molecules. Its utility as a building block can be expanded through:
Combinatorial Chemistry: Using this compound as a core scaffold for the solution-phase synthesis of diverse chemical libraries. nih.gov These libraries can be screened against a wide range of biological targets to identify new lead compounds.
Synthesis of Novel Heterocyclic Systems: Employing the fluorinated morpholine unit in cycloaddition reactions or as a nucleophile to construct novel, polycyclic heterocyclic systems with unique three-dimensional structures.
Development of Functional Probes: Incorporating the this compound motif into molecules designed as chemical probes to study biological processes, leveraging the unique properties of fluorine for techniques like ¹⁹F NMR spectroscopy.
By systematically exploring its reactivity and incorporating it into a wide array of molecular architectures, the chemical community can unlock new applications for this compound in medicinal chemistry, materials science, and beyond.
Q & A
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Answer : Perform forced degradation studies:
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH at 40°C for 24h).
- Thermal stress (60°C for 72h).
- Analyze degradation products via HPLC-DAD and HRMS. Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
